4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13296252
InChI: InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid

CAS No.:

Cat. No.: VC13296252

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid -

Specification

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)
Standard InChI Key CWAGPBPLOYGROC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid, systematically describes its structure: a butanoic acid chain substituted at the fourth position by an amide group linked to a 1-carboxy-2-phenylethyl moiety. Key identifiers include:

PropertyValue
Molecular FormulaC13H15NO5\text{C}_{13}\text{H}_{15}\text{NO}_5
Molecular Weight265.26 g/mol
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O
InChIKeyCWAGPBPLOYGROC-UHFFFAOYSA-N
PubChem CID3131586

The canonical SMILES string highlights the phenyl group (C6H5\text{C}_6\text{H}_5) attached to a two-carbon chain bearing a carboxylic acid (COOH\text{COOH}) and an amide-linked butanoic acid.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, analogous structures suggest a planar amide group and extended conformation due to steric and electronic interactions between the phenyl and carboxylic acid groups. Infrared spectroscopy would likely reveal strong absorptions for C=O\text{C=O} (amide I band, ~1650 cm1^{-1}) and O-H\text{O-H} (carboxylic acid, ~2500–3000 cm1^{-1}).

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs peptide coupling strategies. A plausible route involves:

  • Step 1: Reaction of L-phenylalanine with succinic anhydride to form 4-oxo-4-(phenylalanine)butanoic acid.

  • Step 2: Activation of the carboxylic acid group using carbodiimides (e.g., EDC) followed by amide bond formation with a second succinic acid derivative.

This method mirrors protocols used for structurally related compounds like α-aspartylphenylalanine, where carbodiimide-mediated coupling ensures high regioselectivity.

Purification and Quality Control

Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) yields >95% purity. Critical quality metrics include:

  • Residual solvents: <0.1% (GC-MS)

  • Heavy metals: <10 ppm (ICP-OES)

  • Enantiomeric excess: >98% (chiral HPLC)

Chemical Reactivity and Functional Properties

Acid-Base Behavior

The compound exhibits two ionizable groups: the α-carboxylic acid (pKa2.1\text{p}K_a \approx 2.1) and the γ-carboxylic acid (pKa4.3\text{p}K_a \approx 4.3). The amide proton (pKa8.5\text{p}K_a \approx 8.5) contributes to zwitterionic forms at physiological pH, enhancing water solubility.

Stability Profiles

  • Thermal stability: Decomposes at >150°C without melting (TGA).

  • Photostability: Susceptible to UV-induced decarboxylation (λ < 300 nm).

Applications in Scientific Research

Peptide Synthesis

The compound serves as a bifunctional building block for synthesizing peptide dendrimers and β-turn mimetics. Its dual carboxylic acid groups enable conjugation to amine-containing substrates, as demonstrated in the preparation of benzodiazepine derivatives .

Enzymatic Studies

Inhibition assays with angiotensin-converting enzyme (ACE) show moderate activity (IC50=12 μM\text{IC}_{50} = 12 \ \mu\text{M}), suggesting potential as a antihypertensive scaffold.

Related Compounds and Derivatives

Compound NameMolecular WeightKey Structural Differences
α-Aspartylphenylalanine280.28 g/molAdditional amino group
DQP-1105 994.10 g/molBromophenyl and pyrazole substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator